molecular formula C8H7NO4 B147198 5-Methyl-2-nitrobenzoic acid CAS No. 3113-72-2

5-Methyl-2-nitrobenzoic acid

Cat. No.: B147198
CAS No.: 3113-72-2
M. Wt: 181.15 g/mol
InChI Key: QRRSIFNWHCKMSW-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a methyl group and a nitro group are substituted at the 5th and 2nd positions, respectively. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 5-Methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure high selectivity and yield .

An alternative green synthesis method involves the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride. This method is environmentally friendly and offers high selectivity for the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through the nitration of 3-methylbenzoic acid using sulfuric acid as a dehydrating agent and dispersion medium. The process can be optimized by using acetic anhydride to replace sulfuric acid, which allows for the recycling of acetic acid and acetic anhydride, reducing waste and improving selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.

Major Products Formed

    Reduction: 5-Methyl-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 5-methyl-2-nitrobenzoate and other ester derivatives.

Scientific Research Applications

5-Methyl-2-nitrobenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzoic acid depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The nitro group can be reduced to an amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrobenzoic acid: Similar structure but with different substitution positions.

    3-Nitrobenzoic acid: Lacks the methyl group.

    4-Nitrobenzoic acid: Nitro group at the 4th position instead of the 2nd.

Uniqueness

5-Methyl-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-methyl-2-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

QRRSIFNWHCKMSW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 5-METHYL-2-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025643
Record name 5-Methyl-2-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Crystals or very light yellow solid. (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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CAS No.

3113-72-2
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Melting Point

273 to 277 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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